molecular formula C9H5Cl3O3 B12804381 3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one CAS No. 2902-71-8

3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one

Cat. No.: B12804381
CAS No.: 2902-71-8
M. Wt: 267.5 g/mol
InChI Key: QOYSPUANDGEOID-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one is an organic compound characterized by the presence of a trichloromethyl group attached to a benzofuranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one typically involves the reaction of phenols with methyl trifluoropyruvate in aprotic solvents and acetic acid at temperatures above 120°C. This reaction leads to the formation of ortho-C-alkylation products, which can be further lactonized to yield the desired benzofuranone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Methyl-substituted benzofuranones.

    Substitution: Various substituted benzofuranones depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one involves its interaction with various molecular targets and pathways. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3h)-one: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group.

    3-Hydroxy-3-(methyl)-2-benzofuran-1(3h)-one: Contains a methyl group instead of a trichloromethyl group.

    3-Hydroxy-3-(chloromethyl)-2-benzofuran-1(3h)-one: Features a chloromethyl group in place of the trichloromethyl group.

Uniqueness

3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions and potentially more potent in biological assays .

Properties

CAS No.

2902-71-8

Molecular Formula

C9H5Cl3O3

Molecular Weight

267.5 g/mol

IUPAC Name

3-hydroxy-3-(trichloromethyl)-2-benzofuran-1-one

InChI

InChI=1S/C9H5Cl3O3/c10-9(11,12)8(14)6-4-2-1-3-5(6)7(13)15-8/h1-4,14H

InChI Key

QOYSPUANDGEOID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C(Cl)(Cl)Cl)O

Origin of Product

United States

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